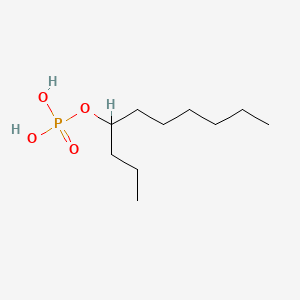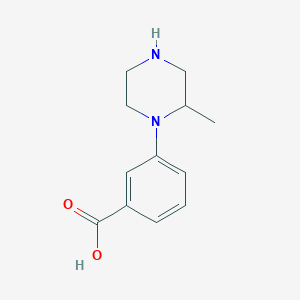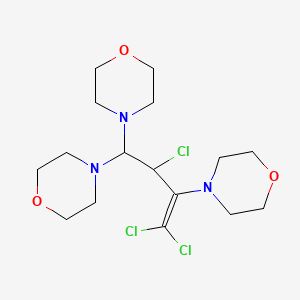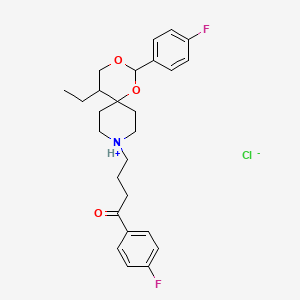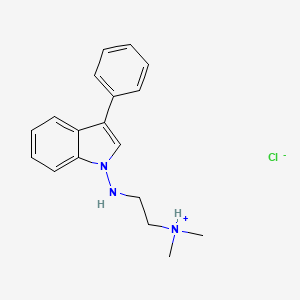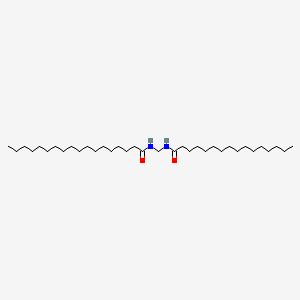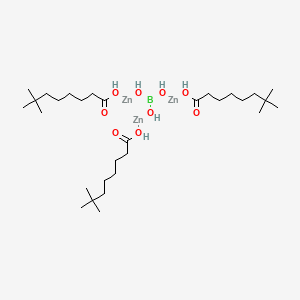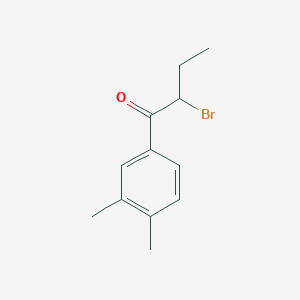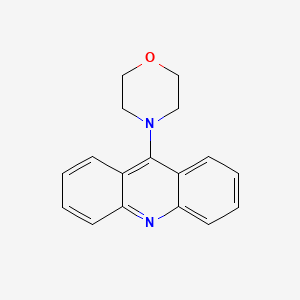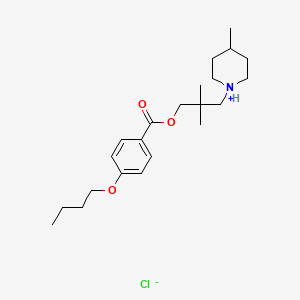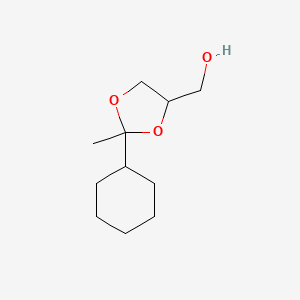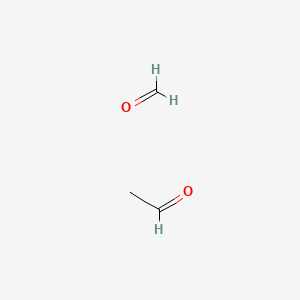
Acetaldehyde;formaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde: (IUPAC name: ethanal) and formaldehyde (IUPAC name: methanal) are two of the simplest and most important aldehydes in organic chemistry. Acetaldehyde has the chemical formula CH₃CHO, while formaldehyde has the formula CH₂O. Both compounds are colorless gases at room temperature and have a pungent odor. They are widely used in various industrial processes and are also naturally occurring in the environment.
準備方法
Acetaldehyde
Oxidation of Ethanol: Ethanol is oxidized in the presence of acidified potassium dichromate (K₂Cr₂O₇) or alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethanol: Ethanol undergoes dehydrogenation in the presence of a copper catalyst at 573 K to yield acetaldehyde.
Wacker Process: Ethene is oxidized using a palladium chloride (PdCl₂) and copper chloride (CuCl₂) catalyst system to produce acetaldehyde.
Hydration of Acetylene: Acetylene reacts with water in the presence of a mercury catalyst to form acetaldehyde.
Formaldehyde
Oxidation of Methanol: Methanol is oxidized in the presence of a silver or copper catalyst at 300-400°C to produce formaldehyde.
FORMOX Process: Methanol is directly oxidized using metal oxide catalysts to produce formaldehyde.
Laboratory Synthesis: Formaldehyde can be prepared by the oxidation of methyl alcohol using platinized asbestos or copper lattice heated to 300°C.
化学反応の分析
Acetaldehyde
Addition Reactions: Acetaldehyde undergoes addition reactions with alcohols to form hemiacetals and acetals.
Polymerization: Acetaldehyde can polymerize to form paraldehyde and metaldehyde.
Formaldehyde
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.
Reduction: Formaldehyde can be reduced to methanol using reducing agents like sodium borohydride.
Condensation Reactions: Formaldehyde reacts with ammonia to form hexamethylenetetramine, and with phenol to form phenol-formaldehyde resins.
Polymerization: Formaldehyde can polymerize to form paraformaldehyde and trioxane.
科学的研究の応用
Acetaldehyde
Chemical Industry: Used as a precursor in the synthesis of acetic acid, butanol, and various other chemicals.
Biological Research: Studied for its role in alcohol metabolism and its effects on the central nervous system.
Medical Research: Investigated for its potential role in cancer development due to its DNA-damaging properties.
Formaldehyde
Chemical Industry: Used in the production of resins, plastics, and adhesives.
Biological Research: Utilized in the fixation of biological tissues and as a disinfectant.
Medical Research: Studied for its carcinogenic properties and its effects on human health.
作用機序
Acetaldehyde
Acetaldehyde exerts its effects primarily through its reactivity with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and mutagenesis . In the central nervous system, acetaldehyde is believed to contribute to the reinforcing effects of alcohol by modulating dopamine pathways .
Formaldehyde
Formaldehyde exerts its effects through its high reactivity with nucleophilic groups in proteins and nucleic acids. It can cause cross-linking of proteins and DNA, leading to cellular dysfunction and apoptosis . Formaldehyde is also known to induce oxidative stress and inflammation .
類似化合物との比較
Acetaldehyde
Formaldehyde: Both are simple aldehydes, but formaldehyde is more reactive due to its smaller size and higher electrophilicity.
Propionaldehyde: Similar in structure but has an additional carbon atom, making it less volatile and less reactive than acetaldehyde.
Formaldehyde
特性
CAS番号 |
68442-60-4 |
|---|---|
分子式 |
C3H6O2 |
分子量 |
74.08 g/mol |
IUPAC名 |
acetaldehyde;formaldehyde |
InChI |
InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |
InChIキー |
KNNPTLFTAWALOI-UHFFFAOYSA-N |
正規SMILES |
CC=O.C=O |
関連するCAS |
27342-38-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
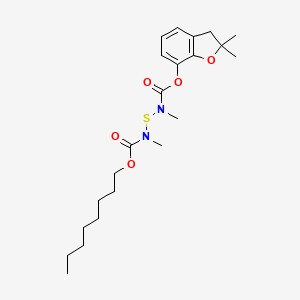
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
